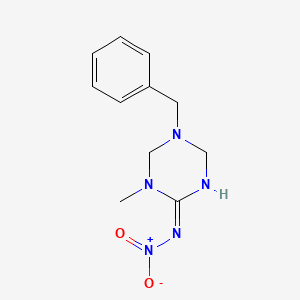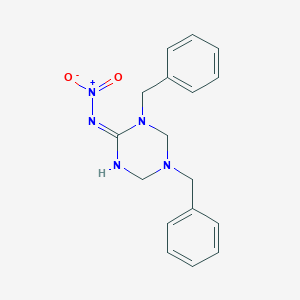![molecular formula C20H19NO5 B3718066 3-hydroxy-2-[C-methyl-N-(3,4,5-trimethoxyphenyl)carbonimidoyl]inden-1-one](/img/structure/B3718066.png)
3-hydroxy-2-[C-methyl-N-(3,4,5-trimethoxyphenyl)carbonimidoyl]inden-1-one
Overview
Description
3-hydroxy-2-[C-methyl-N-(3,4,5-trimethoxyphenyl)carbonimidoyl]inden-1-one is a complex organic compound with a unique structure that includes an indene core, a hydroxy group, and a carbonimidoyl group attached to a trimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[C-methyl-N-(3,4,5-trimethoxyphenyl)carbonimidoyl]inden-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the indene core, followed by the introduction of the hydroxy group and the carbonimidoyl group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-[C-methyl-N-(3,4,5-trimethoxyphenyl)carbonimidoyl]inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonimidoyl group can be reduced to an amine.
Substitution: The trimethoxyphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the trimethoxyphenyl ring.
Scientific Research Applications
3-hydroxy-2-[C-methyl-N-(3,4,5-trimethoxyphenyl)carbonimidoyl]inden-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with unique electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-[C-methyl-N-(3,4,5-trimethoxyphenyl)carbonimidoyl]inden-1-one involves its interaction with specific molecular targets. The hydroxy group and the carbonimidoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The trimethoxyphenyl ring may also play a role in modulating the compound’s overall biological activity by interacting with various receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-3-methyl-2-butanone: A simpler compound with a hydroxy and methyl group.
3-hydroxy-2-methyl-4-pyrone: Contains a hydroxy and methyl group but with a different core structure.
3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one: Similar indene core with different substituents.
Uniqueness
3-hydroxy-2-[C-methyl-N-(3,4,5-trimethoxyphenyl)carbonimidoyl]inden-1-one is unique due to its combination of an indene core, a hydroxy group, and a carbonimidoyl group attached to a trimethoxyphenyl ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(3,4,5-trimethoxyphenyl)carbonimidoyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-11(17-18(22)13-7-5-6-8-14(13)19(17)23)21-12-9-15(24-2)20(26-4)16(10-12)25-3/h5-10,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLHUNBDESLIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC(=C(C(=C1)OC)OC)OC)C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE](/img/structure/B3717989.png)
![5-bromo-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-furohydrazide](/img/structure/B3717997.png)

![2-[(4-Bromophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]propanehydrazide](/img/structure/B3718011.png)
![(5E)-2-(phenylamino)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B3718016.png)

![2-BROMO-N'-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE](/img/structure/B3718046.png)
![2-{1-[(3-hydroxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3718053.png)
![2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B3718059.png)
![2-[(4-bromophenyl)amino]-N'-(2-hydroxy-3-methoxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B3718071.png)
![2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE](/img/structure/B3718074.png)
![N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2,6-bis(trifluoromethyl)benzamide](/img/structure/B3718085.png)
![METHYL (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B3718091.png)
![2-{[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B3718092.png)
